Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate

Asymmetric Synthesis Chiral Auxiliary Diastereoselective Aldol

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate (CAS 145451-89-4) is a chiral, cis-configured oxazolidine derivative with the molecular formula C16H23NO3 and a molecular weight of approximately 277.36 g·mol⁻¹. The compound is characterized by a 1,3-oxazolidine ring bearing a sterically demanding tert-butyl group at the 2-position, an N-benzyl substituent at the 3-position, and a methyl ester at the 4-position.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B13893602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N(C(CO1)C(=O)OC)CC2=CC=CC=C2
InChIInChI=1S/C16H23NO3/c1-16(2,3)15-17(10-12-8-6-5-7-9-12)13(11-20-15)14(18)19-4/h5-9,13,15H,10-11H2,1-4H3
InChIKeyZTAOHROUZKWTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate: Core Structural and Procurement Profile for Chiral Synthesis Applications


Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate (CAS 145451-89-4) is a chiral, cis-configured oxazolidine derivative with the molecular formula C16H23NO3 and a molecular weight of approximately 277.36 g·mol⁻¹ . The compound is characterized by a 1,3-oxazolidine ring bearing a sterically demanding tert-butyl group at the 2-position, an N-benzyl substituent at the 3-position, and a methyl ester at the 4-position . As a protected L-serine equivalent, this compound serves as a key chiral building block and versatile intermediate in the stereoselective synthesis of complex natural products and pharmaceutical agents, most notably in the total synthesis of the proteasome inhibitor lactacystin and its active form omuralide [1].

Why Generic Substitution Fails for Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate in Stereoselective Synthesis


Generic substitution of methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate with seemingly similar oxazolidine-4-carboxylate analogs is precluded by the compound's precisely engineered stereoelectronic architecture. The defined (2R,4S) cis configuration, combined with the synergistic steric effects of the 2-tert-butyl and N-benzyl substituents, establishes a unique chiral environment that dictates both the face selectivity of enolate formation and the diastereofacial bias in subsequent alkylation and aldol reactions [1]. Studies on closely related 2-tert-butyl-oxazolidine-3,4-dicarboxylate systems demonstrate that the bulky ring substituent tBu together with the N-protecting group is essential for achieving exclusive formation of a single alkylated diastereomer; alteration of either the N-protecting group or the 2-substituent leads to erosion or complete loss of stereocontrol [2]. Furthermore, this specific compound is the designated and proven intermediate in the published total synthesis of lactacystin and omuralide; substituting it with any other oxazolidine would constitute a deviation from the validated synthetic route with unpredictable stereochemical outcomes [3].

Quantitative Differentiation Evidence for Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate Against Closest Analogs


Diastereoselective Aldol Addition: Exclusive Single Diastereomer Formation with the 2-tert-Butyl-N-Boc Oxazolidine Scaffold

In the closely related (2R,4S)-3-tert-butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate system—which shares the identical 2-tert-butyl-oxazolidine core stereochemistry with the target compound—the combination of the bulky ring substituent tBu together with Boc as the N-protecting group led to the exclusive formation of only one alkylated diastereomer (dr > 99:1) in α-alkylation of fully protected L-serine [1]. When the N-protecting group is changed from Boc to benzyl (as in the target compound), the diastereofacial bias is redirected through a different stereoelectronic pathway, enabling selective access to the cis-configured aldol adduct required for lactacystin synthesis [2]. In contrast, oxazolidines lacking the 2-tert-butyl group or bearing smaller 2-substituents (e.g., 2-methyl or 2-isopropyl) exhibit substantially reduced diastereoselectivity in analogous aldol additions, with reported dr values as low as 3:1 to 5:1 [3].

Asymmetric Synthesis Chiral Auxiliary Diastereoselective Aldol

Validated Intermediate in Lactacystin-Omuralide Total Synthesis: Route-Specific Provenance as Differentiation Factor

Methyl (2R,4S)-3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate is explicitly designated as Intermediate (I) in the published total synthesis of lactacystin and omuralide by Corey and Li [1]. The synthetic route proceeds via treatment of this cis-oxazolidine derivative (I) with isobutyraldehyde, LDA and LiBr in THF to yield the aldol product (III), which is then elaborated through aminal cleavage, silylation, oxazolidine re-formation, reduction-oxidation, Mukaiyama aldol coupling, N-benzyl cleavage, ring closure, desilylation, and further oxidation to the dihydroxy acid (X), culminating in β-lactonization to omuralide (XI) and coupling to N-acetyl-L-cysteine to afford lactacystin [1]. No alternative oxazolidine intermediate has been reported to successfully traverse this multi-step sequence with comparable overall yield or stereochemical fidelity. The route-specific provenance of this compound as a gatekeeper intermediate in a landmark total synthesis constitutes a defensible procurement rationale where route fidelity and literature precedence govern intermediate selection.

Total Synthesis Proteasome Inhibitor Lactacystin

Stereochemical Relay: The (2R,4S) cis Configuration Enables Self-Reproduction of Chirality in Serine-Derived Enolate Chemistry

The (2R,4S) cis configuration of methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate is integral to the Seebach 'self-reproduction of chirality' (SRC) strategy. In this methodology, deprotonation of the oxazolidine-4-carboxylate with LDA at −75 °C generates a chiral enolate in which the tert-butyl group at the 2-position provides steric shielding of one enolate face, while the N-benzyl substituent electronically modulates the enolate geometry [1]. The lithium enolate of methyl (2R,4S)-2-tert-butyl-3-formyl-oxazolidine-4-carboxylate—a direct derivative of the target compound—can be generated with LDA in THF at −75 °C and undergoes electrophilic attack with high facial selectivity [2]. This SRC principle has been validated across multiple serine-derived oxazolidine systems: in the benzyl (R)- and (S)-2-tert-butyl-5-oxo-oxazolidine-3-carboxylate series, aldol additions proceed with yields mostly over 80% and diastereoselectivities usually over 98% [3]. By contrast, oxazolidine-4-carboxylates lacking a stereogenic 2-substituent or bearing smaller 2-alkyl groups cannot establish the same degree of enolate face differentiation, resulting in lower and less predictable diastereoselectivity [1].

Self-Reproduction of Chirality Seebach Methodology Enolate Chemistry

Oxazolidine vs. Thiazolidine-4-carboxylate Scaffolds: Superior Enantioselectivity in Catalytic Asymmetric Transformations

In a systematic study of chiral dirhodium(II) catalysts derived from oxazolidine-4-carboxylate and thiazolidine-4-carboxylate 1,1-dioxide ligands, a higher enantioselectivity was consistently observed in reactions catalyzed by the oxazolidine-4-carboxylate-derived catalysts than the thiazolidine-4-carboxylate 1,1-dioxide-based catalysts [1]. Across a panel of 21 new Rh(II) catalysts, the oxazolidine-4-carboxylate-derived catalysts achieved up to 94% ee in asymmetric aziridination and up to 98% ee in cyclopropanation of styrene [1]. This class-level evidence demonstrates that the oxazolidine heterocyclic core—with oxygen rather than sulfur at the 1-position—provides a measurably superior chiral environment for asymmetric induction in carbene and nitrene transfer reactions. While the target compound itself (bearing N-benzyl and 2-tert-butyl substituents) is a precursor to formyl- or sulfonyl-activated oxazolidine-4-carboxylate ligands for such catalysts, the class-wide performance advantage of oxazolidine over thiazolidine scaffolds is a relevant procurement consideration for laboratories developing chiral dirhodium catalyst libraries.

Asymmetric Catalysis Dirhodium Complexes Enantioselectivity

Procurement-Relevant Application Scenarios for Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate


Total Synthesis of Lactacystin, Omuralide, and Structurally Related Proteasome Inhibitors

This compound is the established starting intermediate in the Corey-Li total synthesis of the natural product proteasome inhibitors lactacystin and omuralide [1]. Procurement is essential for any laboratory or CRO seeking to reproduce, optimize, or scale this landmark synthesis, as no alternative oxazolidine intermediate has been demonstrated to traverse the full published route (aldol addition → aminal cleavage → silylation → oxazolidine re-formation → Mukaiyama aldol → hydrogenolysis → β-lactonization → coupling). Researchers developing next-generation proteasome inhibitors based on the lactacystin pharmacophore similarly require this intermediate to access the core γ-lactam-β-lactone scaffold for structure-activity relationship studies.

Synthesis of Enantiopure Quaternary α-Amino Acids via Self-Reproduction of Chirality

The Seebach self-reproduction of chirality (SRC) methodology enables the stereoselective α-alkylation of serine derivatives without external chiral auxiliaries [1]. Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate, as a protected L-serine equivalent, is deprotonated to form a chiral enolate that reacts with electrophiles with high facial selectivity, producing quaternary α-amino acid derivatives after deprotection. This approach is strategically distinct from Evans oxazolidinone chemistry and is preferred in synthetic programs requiring atom-economical access to non-proteinogenic α,α-disubstituted amino acids for peptide engineering and medicinal chemistry.

Precursor for Chiral Dirhodium(II) Catalyst Ligand Synthesis

Oxazolidine-4-carboxylate-derived dirhodium(II) complexes have demonstrated superior enantioselectivity (up to 94% ee in aziridination and 98% ee in cyclopropanation) compared to thiazolidine-4-carboxylate 1,1-dioxide-based analogs [1]. The target compound, following N-debenzylation and subsequent N-sulfonylation or N-formylation, serves as a precursor to oxazolidine-4-carboxylate ligands used in the preparation of these chiral catalysts. Catalyst development groups building libraries of dirhodium(II) complexes for asymmetric carbene and nitrene transfer reactions should prioritize this scaffold over thiazolidine alternatives based on documented enantioselectivity data.

Stereoselective Aldol and Alkylation Methodology Development with Oxazolidine Chiral Templates

The 2-tert-butyl substituent on the oxazolidine ring provides the steric bulk necessary for exclusive single-diastereomer formation in enolate alkylation (dr > 99:1), as demonstrated in structurally analogous 2-tert-butyl-oxazolidine-3,4-dicarboxylate systems [1]. Methodology chemists developing new asymmetric C–C bond-forming reactions benefit from procuring this compound as a validated chiral template, where the stereochemical outcome is both predictable and documented in primary literature. The availability of the defined (2R,4S) enantiomer ensures reproducible results in reaction optimization and substrate scope studies.

Quote Request

Request a Quote for Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.